molecular formula C6H13NO2 B3247540 {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 1821837-10-8

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B3247540
CAS No.: 1821837-10-8
M. Wt: 131.17 g/mol
InChI Key: YYQGIBVMSBPIEC-LURJTMIESA-N
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Description

{[(2S)-1,4-Dioxan-2-yl]methyl}(methyl)amine hydrochloride is a chiral amine derivative featuring a 1,4-dioxane ring substituted with a methylamine group at the (2S)-position, forming a hydrochloride salt. Its molecular formula is C₆H₁₄ClNO₂ with a molecular weight of 167.63 g/mol . The compound is identified by multiple CAS numbers, including 2055848-87-6 and 917882-58-7, and is typically available in high purity (>95%) for research purposes .

The stereochemistry of the 1,4-dioxane ring is critical; the (2S)-configuration distinguishes it from enantiomeric or diastereomeric analogs, which may exhibit divergent physicochemical or biological properties .

Properties

IUPAC Name

1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQGIBVMSBPIEC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride typically involves the reaction of 1,4-dioxane with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques ensures the removal of impurities and the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted amines.

Scientific Research Applications

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding its potential therapeutic applications.

Comparison with Similar Compounds

{[(2R)-1,4-Dioxan-2-yl]methyl}(methyl)amine Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO₂ (identical to the (2S)-isomer) .
  • CAS Number : 917882-58-7 .
  • Commercial availability and pricing may differ due to synthetic challenges in isolating specific enantiomers .

Functional Group Variants

(1,4-Dioxan-2-ylmethyl)hydrazine Hydrochloride

  • Molecular Formula : C₅H₁₂ClN₃O₂ .
  • Hydrazine derivatives are often used in heterocycle synthesis or metal-ligand complexes, contrasting with the methylamine variant’s applications .

1-(1,4-Dioxan-2-yl)ethan-1-amine

  • Molecular Formula: C₆H₁₃NO₂ .
  • Key Differences :
    • The ethylamine side chain increases hydrophobicity compared to the methylamine group, altering solubility and partition coefficients .

Table 1: Comparative Data for Selected Compounds

Compound Molecular Formula CAS Number Purity Solubility Key Applications
(2S)-Isomer (Target) C₆H₁₄ClNO₂ 2055848-87-6 >95% Soluble in DMSO Organic synthesis, research
(2R)-Isomer C₆H₁₄ClNO₂ 917882-58-7 >95% Soluble in DMSO Chiral catalyst studies
(1,4-Dioxan-2-ylmethyl)hydrazine HCl C₅H₁₂ClN₃O₂ 10-F360480 N/A Not reported Coordination chemistry
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ N/A 100% yield DMSO, MeOH Pharmaceutical intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride
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{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride

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